molecular formula C12H16N2O2 B027258 (3-Methoxyphenyl)(piperazin-1-yl)methanone CAS No. 100939-89-7

(3-Methoxyphenyl)(piperazin-1-yl)methanone

Cat. No. B027258
M. Wt: 220.27 g/mol
InChI Key: IPZDOXRVWBCKCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(3-Methoxyphenyl)(piperazin-1-yl)methanone" involves various synthetic routes. For instance, derivatives of this compound have been synthesized using reductive amination methods in the presence of sodium triacetoxyborohydride to yield piperazine derivatives. These compounds have been characterized by elemental analysis and spectral studies (Mallikarjuna, Padmashali, & Sandeep, 2014). Another method involved the acetylation protection of ferulic acid, followed by reaction with piperazine to obtain monosubstituted piperazine derivatives (Wang Xiao-shan, 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to "(3-Methoxyphenyl)(piperazin-1-yl)methanone" has been confirmed through various spectroscopic methods, including IR, 1H NMR, and MS. These methods provide detailed insights into the molecular framework and the functional groups present in the compound (Wang Xiao-shan, 2011).

Chemical Reactions and Properties

Compounds related to "(3-Methoxyphenyl)(piperazin-1-yl)methanone" have shown significant biological activities, such as antituberculosis and anticancer properties. This suggests that these compounds participate in biological reactions that inhibit the growth of certain pathogens and cancer cells (Mallikarjuna, Padmashali, & Sandeep, 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are crucial for understanding the behavior of these compounds under various conditions. However, specific details on the physical properties of "(3-Methoxyphenyl)(piperazin-1-yl)methanone" were not directly available in the cited studies.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for further derivatization, are essential for the application of these compounds in various fields, including medicinal chemistry. The studies referenced provide a basis for understanding the reactivity and potential chemical modifications of piperazine derivatives (Mallikarjuna, Padmashali, & Sandeep, 2014).

Scientific Research Applications

  • A study by Mokrosz et al. (1994) identified a derivative, 4-[3-(benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, as a potent presynaptic and postsynaptic 5-HT1A receptor antagonist, indicating potential use in central nervous system disorders (Mokrosz et al., 1994).

  • Research by Mallikarjuna et al. (2014) showed that [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have potential as both antituberculosis and anticancer agents (Mallikarjuna, Padmashali, & Sandeep, 2014).

  • Prinz et al. (2017) found that phenoxazine and phenothiazine cores, along with the phenylpiperazine moiety, are suitable for developing novel and potent tubulin polymerization inhibitors, which could impact cancer cell growth and cell cycle arrest (Prinz et al., 2017).

  • Bhosale et al. (2014) demonstrated that 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones show promising antipsychotic activity with lower catalepsy induction potency, suggesting their potential as antipsychotics (Bhosale et al., 2014).

  • Pancholia et al. (2016) found that benzo[d]thiazol-2-yl(piperazin-1-yl)methanones exhibited promising anti-mycobacterial activity with low cytotoxicity and high prediction accuracy (Pancholia et al., 2016).

  • Nagaraj et al. (2018) reported that novel triazole analogues of piperazine showed significant antibacterial activity against human pathogenic bacteria, making them potential candidates for further development (Nagaraj, Srinivas, & Rao, 2018).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261 and P305+P351+P338 .

properties

IUPAC Name

(3-methoxyphenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-4-2-3-10(9-11)12(15)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZDOXRVWBCKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395212
Record name (3-Methoxyphenyl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxyphenyl)(piperazin-1-yl)methanone

CAS RN

100939-89-7
Record name (3-Methoxyphenyl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.42 g of benzylpiperazine are dissolved in 35 ml of methylene chloride and there are added thereto 2.1 g of triethylamine and then, dropwise and while cooling with ice, 3.4 g of 3-methoxybenzoyl chloride in 30 ml of methylene chloride. The reaction mixture is stirred overnight at room temperature and then washed with H2O. After being dried over sodium sulphate, the solution is concentrated to dryness by evaporation in vacuo. The oily 1-benzyl-4-(3-methoxybenzoyl)-piperazine is dissolved in 150 ml of fine spirit and debenzylated over 0.5 g of Pd-C. When the hydrogenation is complete, the catalyst is filtered off from the mixture and the filtrate is concentrated to dryness by evaporation in vacuo. The oily N-(3-methoxybenzoyl)-piperazine so obtained is placed in a sulphonating flask with 3.8 g of p-chlorophenethyl bromide and heated to 100°. At 60° a slight exothermic reaction takes place. After 3 hours at 100° , the mixture is cooled and dissolved in 400 ml of methylene chloride, and then 2N NaOH is added thereto; the whole is extracted by shaking and the methylene chloride phase is washed twice with H2O. The organic phase is dried over Na2SO4 and concentrated to dryness by evaporation in vacuo. The oily 1-[2-(4-chlorophenyl)-ethyl]-4-(3-methoxybenzoyl)piperazine is dissolved in isopropanol, and hydrochloric acid is added thereto. After the addition of ether, the hydrochloride, which has a melting point of 230°-232°, crystallises.
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
H Prinz, AK Ridder, K Vogel, KJ Böhm… - Journal of medicinal …, 2017 - ACS Publications
We report here a series of 27 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles which were screened for effects on tumor cell growth, inhibition of tubulin …
Number of citations: 34 pubs.acs.org
THV Huynh, CS Demmer, B Abrahamsen, E Marcher… - SpringerPlus, 2013 - Springer
The excitatory amino acid transporters (EAATs) are transmembrane proteins responsible for the uptake of (S)-glutamate from the synaptic cleft. To date, five subtypes EAAT1-5 have …
Number of citations: 16 link.springer.com
HS Lv, LY Wang, XL Ding, XH Wang… - Journal of Chemical …, 2013 - journals.sagepub.com
A series of novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives were synthesised. Preliminary study of the structure–activity relationship revealed that …
Number of citations: 5 journals.sagepub.com
HS Lv, XL Ding, BX Zhao - Journal of Chemical Research, 2013 - journals.sagepub.com
A series of novel pyrazole carboxamide derivatives containing piperazine moiety was synthesised and determined by IR, 1 H NMR and HRMS spectroscopy. Especially, the structure …
Number of citations: 5 journals.sagepub.com
T Qin, X Gao, L Lei, W Zhang, J Feng, X Wang… - European Journal of …, 2023 - Elsevier
Farnesoid X receptor (FXR) is an attractive target for drug discovery against non-alcoholic fatty liver disease (NAFLD). We previously reported an orally active, new-chemotype FXR …
Number of citations: 2 www.sciencedirect.com
AK Dhar, R Mahesh, A Jindal, S Bhatt - Archiv der Pharmazie, 2015 - Wiley Online Library
Abstract Series of piperazine analogs of naphthyridine‐3‐carboxamides and indole‐2‐carboxamides were designed using a ligand‐based approach with consideration of the …
Number of citations: 12 onlinelibrary.wiley.com
AE Moritz, RB Free, WS Weiner, EO Akano… - Journal of medicinal …, 2020 - ACS Publications
To identify novel D 3 dopamine receptor (D3R) agonists, we conducted a high-throughput screen using a β-arrestin recruitment assay. Counterscreening of the hit compounds provided …
Number of citations: 17 pubs.acs.org
G Zhang, F Wang, S Li, KW Cheng, Y Zhu… - Bioorganic & medicinal …, 2022 - Elsevier
RUVBL1 and RUVBL2 are highly conserved AAA ATPases (ATPases Associated with various cellular Activities) and highly relevant to the progression of cancer, which makes them …
Number of citations: 8 www.sciencedirect.com
Y Ye, Z Zhou, H Zou, Y Shen, T Xu, J Tang… - Bioorganic & medicinal …, 2009 - Elsevier
PPARγ and 11β-HSD1 are attractive therapeutic targets for type 2 diabetes. However, PPARγ agonists induce adipogenesis, which causes the side effect of weight gain, whereas 11β-…
Number of citations: 37 www.sciencedirect.com
JM Povedano, R Rallabandi, X Bai, X Ye… - Journal of medicinal …, 2020 - ACS Publications
A phenotypic high-throughput screen identified a benzamide small molecule with activity against small cell lung cancer cells. A “clickable” benzamide probe was designed that …
Number of citations: 5 pubs.acs.org

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